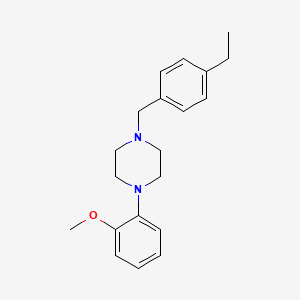![molecular formula C14H10BrClN2O2 B5787880 3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCB and is a derivative of the benzimidazole class of compounds. The purpose of
作用机制
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. BCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, BCB has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
BCB has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. These effects are believed to be responsible for the antitumor activity of BCB. In addition, BCB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using BCB in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, BCB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
One of the limitations of using BCB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. In addition, BCB has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
未来方向
There are several future directions for the study of BCB, including the development of new synthetic methods for the production of BCB and its derivatives, the investigation of the mechanism of action of BCB in more detail, and the exploration of its potential applications in other fields such as material science. In addition, further studies are needed to determine the safety and efficacy of BCB in animal models and humans, which could pave the way for the development of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide is a promising compound that has been extensively studied for its potential applications in various fields. The synthesis method of BCB involves several steps, and its scientific research applications include medicinal chemistry, pharmacology, and material science. The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BCB has been shown to exhibit a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are several future directions for the study of BCB, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of BCB involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is followed by the reaction of 2-chlorobenzoyl chloride with 3-bromoaniline in the presence of a base to form 3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. The final product is then purified using column chromatography.
科学研究应用
BCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, BCB has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In pharmacology, BCB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In material science, BCB has been used as a building block for the synthesis of novel polymers with unique properties.
属性
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-10-5-3-4-9(8-10)13(17)18-20-14(19)11-6-1-2-7-12(11)16/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLIOXIROJHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
